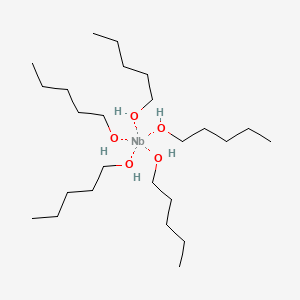

![molecular formula C₄H₉BO₃ B1139685 [(E)-3-methoxyprop-1-enyl]boronic acid CAS No. 1092449-36-9](/img/structure/B1139685.png)

[(E)-3-methoxyprop-1-enyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of boronic acids typically involves reactions of organoboranes or borate esters with suitable organic precursors. While specific details on the synthesis of [(E)-3-methoxyprop-1-enyl]boronic acid are not directly provided in the literature, general methodologies for creating boronic acids include direct borylation of organohalides or hydroboration of alkenes. These methods enable the introduction of the boronic acid functional group into various organic molecules, providing a pathway to synthesize [(E)-3-methoxyprop-1-enyl]boronic acid and similar compounds.

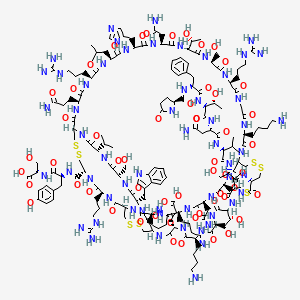

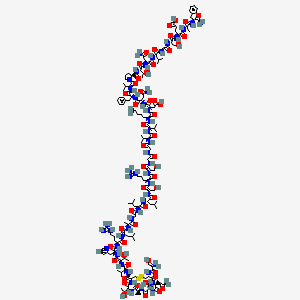

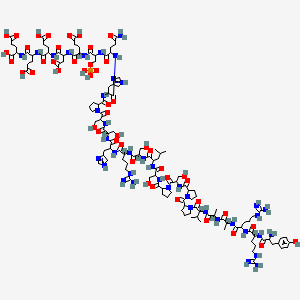

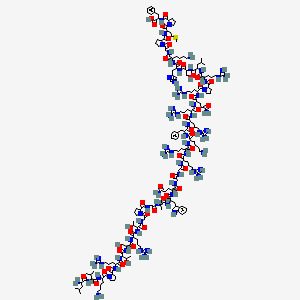

Molecular Structure Analysis

Boronic acids exhibit trigonal planar geometry around the boron atom, which is sp2 hybridized. The boron atom is bonded to two oxygen atoms (from hydroxyl groups) and an organic substituent. This configuration imparts boronic acids with unique reactivity and the ability to form reversible covalent bonds with diols and other polyols, facilitating their use in sensing and recognition applications.

Chemical Reactions and Properties

Boronic acids participate in several key chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules. They also exhibit unique binding properties with diols and carbohydrates, making them useful in biochemical and medical research for the selective recognition of sugars and glycoproteins.

Physical Properties Analysis

The physical properties of boronic acids, such as solubility, melting point, and stability, vary depending on their molecular structure. Generally, boronic acids are stable under atmospheric conditions and can exist as solids at room temperature. Their solubility in water and organic solvents depends on the nature of the organic substituent attached to the boron atom.

Chemical Properties Analysis

Boronic acids are mildly acidic and can form boronate esters with diols under neutral or slightly basic conditions. This reversible esterification is a hallmark of boronic acid chemistry and underlies many of their applications in materials science, catalysis, and biological sensing. The electron-deficient boron atom can also engage in electrophilic reactions with nucleophiles.

Hormuzd R. Mulla, Nicholas J. Agard, & A. Basu (2004). This study highlights the affinity of boronic acids for diols, suggesting the potential for [(E)-3-methoxyprop-1-enyl]boronic acid in carbohydrate recognition Bioorganic & Medicinal Chemistry Letters.

Jing Zheng, Yan Zhang, & Sunliang Cui (2014). Discusses Rh(III)-catalyzed coupling of boronic acids, relevant to the synthesis strategies of [(E)-3-methoxyprop-1-enyl]boronic acid Organic Letters.

F. F. Paintner, Lars Allmendinger, & G. Bauschke (2001). Provides insight into the regioselective hydroxyalkylations of boronic esters, a reaction type potentially applicable to the modification of [(E)-3-methoxyprop-1-enyl]boronic acid Synthesis.

Kristian J Chambers et al. (2023). Reports on the stereospecific conversion of boronic esters into enones, showcasing the diverse reactivity of boronic acid derivatives Angewandte Chemie.

Y. Nishihara, Kyoko Nara, & K. Osakada (2002). Describes the formation and properties of tetraarylpentaborates from arylboronic acids, relevant to understanding the complex chemistry of boronic acid derivatives Inorganic Chemistry.

Wissenschaftliche Forschungsanwendungen

Novel Protecting Groups

Boronic acids have been developed as novel protecting groups for synthetic chemistry, with specific examples showing efficient protection and deprotection under mild conditions. For instance, a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), demonstrates quantitative conversions in both protection and deprotection processes, facilitated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for deprotection (Jun Yan et al., 2005).

Synthesis and Chemical Properties

Boronic acids participate in the formation of complex structures, such as tetraarylpentaborates, through reactions with aryloxorhodium complexes. These compounds exhibit unique structural and chemical properties, including smooth hydrolysis reactions to yield specific products (Y. Nishihara et al., 2002).

Catalysis and Reaction Mechanisms

Boronic acids serve as catalysts or intermediates in various organic reactions, including selective coupling reactions and stereoselective synthesis. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids highlights the mild and efficient conditions leading to diverse product formation, with studies on kinetic isotope effects to reveal mechanisms of C-H activation and electrophilic addition (Jing Zheng et al., 2014).

Photophysical Properties

The photophysical properties of boronic acid derivatives, such as solvatochromism and quantum yield in different solvents, are studied for their potential applications in materials science and molecular recognition. The dipole moment changes and spectral variations of these compounds are analyzed to understand their behavior in various environments (G. V. Muddapur et al., 2016).

Applications in Synthesis

Boronic acids are integral in the synthesis of complex organic molecules, demonstrating applications in direct amide formation and as intermediates in multicomponent reactions. For instance, novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been developed for efficient direct amide formation between carboxylic acids and amines, showcasing improved reactivity under ambient conditions (K. Arnold et al., 2008).

Zukünftige Richtungen

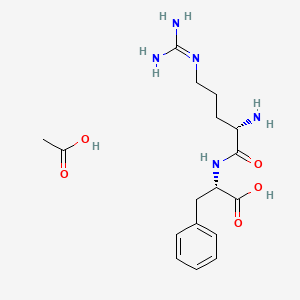

Boronic acids have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications in medicinal chemistry and chemical biology, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . This suggests that boronic acids have a promising future in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

[(E)-3-methoxyprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPMDPYJIRRSHW-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/COC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-3-methoxyprop-1-enyl]boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)